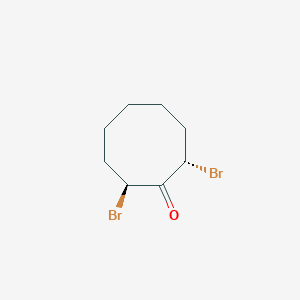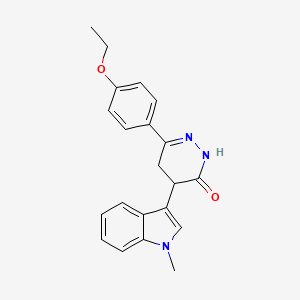![molecular formula C10H7ClF3NO B2421712 N-[4-Chlor-2-(trifluormethyl)phenyl]prop-2-enamid CAS No. 1156229-29-6](/img/structure/B2421712.png)
N-[4-Chlor-2-(trifluormethyl)phenyl]prop-2-enamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C10H7ClF3NO and its molecular weight is 249.62. The purity is usually 95%.
BenchChem offers high-quality N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
N-[4-Chlor-2-(trifluormethyl)phenyl]prop-2-enamid und seine Derivate dienen als wichtige Strukturmotive in Pflanzenschutzmitteln. Insbesondere Trifluormethylpyridin (TFMP)-Derivate werden verwendet, um Nutzpflanzen vor Schädlingen zu schützen. Das erste TFMP-Derivat, das auf den Markt für Pflanzenschutzmittel gebracht wurde, war Fluazifop-Butylester, und seitdem haben mehr als 20 neue TFMP-haltige Pflanzenschutzmittel ISO-Bezeichnungen erhalten. Diese Verbindungen verdanken ihre biologischen Aktivitäten der einzigartigen Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und des Pyridinrests .
Pharmazeutika
Mehrere TFMP-Derivate finden Anwendung in der pharmazeutischen Industrie. Fünf pharmazeutische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien. Die Eigenschaften des Fluoratoms spielen eine entscheidende Rolle bei der Verbesserung der Wirksamkeit und Bioverfügbarkeit von Medikamenten. Zum Beispiel enthält der IUPAC-Name von Sorafenib, einem von der FDA zugelassenen Medikament für fortgeschrittenes Leberzellkarzinom, eine Trifluormethylgruppe .
Veterinärprodukte
Neben der Humanmedizin werden TFMP-Derivate auch in Veterinärprodukten verwendet. Zwei Veterinärarzneimittel, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten. Diese Verbindungen zeigen vielversprechende Ergebnisse bei der Behandlung von Tiergesundheitsproblemen .
Gasphasenreaktionen
Die Synthese von 2-Chlor-5-(trifluormethyl)pyridin (2,5-CTF), einem wichtigen Zwischenprodukt für Fluazifop, beinhaltet eine simultane Gasphasenreaktion. Diese Methode ermöglicht die effiziente Produktion von 2,5-CTF, das für die anschließende Synthese von Pflanzenschutzmitteln unerlässlich ist .
Antifungale Aktivität
Einige 4-(Trifluormethyl)benzoate weisen eine starke antifungale Aktivität auf. So zeigen bestimmte Derivate nach 72-stündiger Inkubation submikromolare minimale Hemmkonzentrationen (MHK) gegenüber Trichophyton mentagrophytes .
N-Oxidationsreaktionen
This compound kann an N-Oxidationsreaktionen teilnehmen. Zum Beispiel ergibt die N-Oxidation von 6-Chlor-2,4-diaminopyrimidin 2,6-Diamino-4-chloropyrimidin-N-oxid, eine Verbindung mit potenziellen pharmakologischen Anwendungen .
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO/c1-2-9(16)15-8-4-3-6(11)5-7(8)10(12,13)14/h2-5H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSPDNNCMNMXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2421629.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)





![methyl 2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2421643.png)



![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2421648.png)
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid dihydrochloride](/img/structure/B2421649.png)
